Tert-butyl 2-(cyanomethyl)piperidine-1-carboxylate
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Overview
Description
Tert-butyl 2-(cyanomethyl)piperidine-1-carboxylate is a chemical compound with the molecular formula C₁₁H₁₉N₃O₂ It is a piperidine derivative that features a tert-butyl ester group and a cyanomethyl substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 2-(cyanomethyl)piperidine-1-carboxylate typically involves the reaction of piperidine derivatives with tert-butyl chloroformate and cyanomethyl reagents. One common method includes the following steps:
Starting Material: Piperidine derivative.
Reagent: Tert-butyl chloroformate.
Reaction Conditions: The reaction is carried out in the presence of a base such as triethylamine in an organic solvent like dichloromethane.
Procedure: The piperidine derivative is reacted with tert-butyl chloroformate to form the tert-butyl ester. Subsequently, the cyanomethyl group is introduced using a cyanomethylating agent under controlled conditions.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves the use of continuous flow reactors, automated systems for reagent addition, and stringent quality control measures to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 2-(cyanomethyl)piperidine-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the cyanomethyl group, where nucleophiles such as amines or thiols replace the cyanomethyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Amines or alcohols.
Substitution: Substituted piperidine derivatives.
Scientific Research Applications
Tert-butyl 2-(cyanomethyl)piperidine-1-carboxylate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development and as a building block for active pharmaceutical ingredients.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of tert-butyl 2-(cyanomethyl)piperidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The cyanomethyl group can participate in nucleophilic or electrophilic interactions, influencing the compound’s reactivity and biological effects.
Comparison with Similar Compounds
Similar Compounds
Tert-butyl 2-(cyanomethyl)piperazine-1-carboxylate: A similar compound with a piperazine ring instead of a piperidine ring.
Tert-butyl 4-(piperazin-1-ylmethyl)piperidine-1-carboxylate: Another related compound with a piperazine substituent.
Uniqueness
Tert-butyl 2-(cyanomethyl)piperidine-1-carboxylate is unique due to its specific structural features, such as the piperidine ring and the cyanomethyl group
Properties
Molecular Formula |
C12H20N2O2 |
---|---|
Molecular Weight |
224.30 g/mol |
IUPAC Name |
tert-butyl 2-(cyanomethyl)piperidine-1-carboxylate |
InChI |
InChI=1S/C12H20N2O2/c1-12(2,3)16-11(15)14-9-5-4-6-10(14)7-8-13/h10H,4-7,9H2,1-3H3 |
InChI Key |
JWSIENSNGUDMIG-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCCC1CC#N |
Origin of Product |
United States |
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